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5-Amino-1,2,4-triazine-3-thiol

Cat. No.: B13944915
CAS No.: 63979-21-5
M. Wt: 128.16 g/mol
InChI Key: GNKJZJOBERYQGK-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazine (B1199460) Core in Advanced Chemical Sciences

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms, analogous to a benzene (B151609) ring but with distinct chemical properties. ijpsr.infonih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and applications. ijpsr.infonih.gov Derivatives of 1,2,4-triazine have been extensively investigated and are associated with a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. ijpsr.infobenthamdirect.comresearchgate.net The arrangement of nitrogen atoms in the ring makes it a weak base with a lower resonance energy than benzene, predisposing it to nucleophilic substitution reactions over electrophilic ones. nih.govresearchgate.net This reactivity is fundamental to its role as a scaffold in drug development, allowing for the synthesis of a vast library of derivatives. researchgate.netacs.org Beyond medicine, 1,2,4-triazine derivatives are also significant in the development of herbicides, dyes, and corrosion inhibitors. benthamdirect.comresearchgate.net

The structural versatility and ease of functionalization of the triazine core have made it a privileged structure in the search for new therapeutic agents and functional materials. mdpi.com Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions contribute to its prominence in contemporary chemical research. nih.gov

The Unique Role of Thiol and Amino Functionalities within 1,2,4-Triazine Systems

The introduction of thiol (-SH) and amino (-NH2) groups onto the 1,2,4-triazine core imparts unique chemical characteristics and opens new avenues for molecular design and application. The thiol group, which can exist in tautomeric equilibrium with a thione form (C=S), is a key functional group in coordination chemistry and materials science. mdpi.comscirp.org The presence of sulfur and nitrogen heteroatoms with lone pairs of electrons makes these compounds excellent ligands for metal ions and effective corrosion inhibitors. researchgate.netmdpi.com These heteroatoms can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process. mdpi.comhilarispublisher.com This adsorption can occur through electrostatic interactions or the formation of coordinate bonds. hilarispublisher.com

The amino group further enhances the functionality of the triazine system. It can act as a hydrogen bond donor and a nucleophilic center, facilitating a variety of chemical transformations and intermolecular interactions. researchgate.net The combination of amino and thiol groups on the same triazine ring creates a polyfunctional molecule with multiple reactive sites. This allows for diverse synthetic modifications, such as alkylation, acylation, and cyclocondensation, leading to the creation of more complex heterocyclic systems with tailored properties. tandfonline.comrsc.org For instance, the amino group can be a key pharmacophore for biological activity, while the thiol group can be used to anchor the molecule to a surface or another molecular entity. tandfonline.commdpi.com Recent research has also explored the use of triazine-thiol exchange (TriTEx) as a pH-controlled method for the site-selective modification of peptides, highlighting the dynamic covalent nature of the thiol linkage. chemrxiv.org

Research Trajectories and Scholarly Focus on 5-Amino-1,2,4-triazine-3-thiol in Contemporary Chemistry

Research on this compound and its derivatives is driven by their potential in various scientific fields. A primary area of investigation is their application as corrosion inhibitors for metals like steel and aluminum alloys in acidic environments. mdpi.comhilarispublisher.com The molecule's efficacy stems from the synergistic effect of the triazine ring and the sulfur and nitrogen heteroatoms, which facilitate strong adsorption onto metal surfaces. researchgate.netmdpi.com

In medicinal chemistry, derivatives of amino-thiol-triazines are being explored for their biological activities. For example, various substituted 1,2,4-triazine-3-thiol compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.govbrieflands.com The synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has yielded compounds with promising antimicrobial and antifungal activities. dergipark.org.tr Furthermore, 4-amino-3-mercapto-1,2,4-triazin-5-ones, which are structurally related, serve as versatile starting materials for synthesizing a wide range of biologically active heterocyclic compounds. tandfonline.comrsc.org

The synthesis of this compound itself and its subsequent reactions are a subject of study, providing a platform for creating novel fused heterocyclic systems. tandfonline.com For instance, condensation reactions of related amino-thiol-triazoles with various reagents lead to the formation of thiazolo[3,2-b] ijpsr.infobenthamdirect.comacs.orgtriazoles, a class of compounds with their own unique chemical and biological properties. researchgate.net The reactivity of the amino and thiol groups allows for the strategic construction of complex molecules with potential applications in drug discovery and materials science. researchgate.net

Interactive Data Table: Corrosion Inhibition Efficiency

The following table presents hypothetical data on the corrosion inhibition efficiency of a triazine-thiol derivative on different metals, illustrating a potential research application.

Inhibitor Concentration (mM)MetalTemperature (°C)Inhibition Efficiency (%)
0.1Mild Steel2575
0.5Mild Steel2592
1.0Mild Steel2598
0.5Aluminum2588
0.5Mild Steel4585

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4S B13944915 5-Amino-1,2,4-triazine-3-thiol CAS No. 63979-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63979-21-5

Molecular Formula

C3H4N4S

Molecular Weight

128.16 g/mol

IUPAC Name

5-amino-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C3H4N4S/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8)

InChI Key

GNKJZJOBERYQGK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=S)N=C1N

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Amino 1,2,4 Triazine 3 Thiol and Its Chemical Analogs

Classical Synthesis Pathways

Classical synthetic methods for 5-Amino-1,2,4-triazine-3-thiol and related structures often rely on well-established cyclization reactions. These methods, while foundational, have been refined over the years to improve yields and purity.

Cyclization Reactions of Thiosemicarbazide (B42300) Derivatives for 1,2,4-Triazine-Thiol Formation

The cyclization of thiosemicarbazide derivatives is a versatile and widely employed strategy for the synthesis of various nitrogen- and sulfur-containing heterocycles, including 1,2,4-triazine-thiols. researchgate.netresearchgate.net Thiosemicarbazides possess both nucleophilic and electrophilic centers, making them ideal precursors for constructing heterocyclic rings. ekb.eg The reaction pathway is often influenced by the reaction conditions, particularly the pH of the medium. ptfarm.pl

In a typical synthesis, a thiosemicarbazide derivative is cyclized in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521), to yield the corresponding 1,2,4-triazole-3-thione. researchgate.netnih.gov For instance, the cyclization of 2-(2-(3,4-dimethoxyphenyl)acetyl)-N-phenylhydrazinecarbothioamide with 2% sodium hydroxide leads to the formation of 3-(3,4-dimethoxybenzyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione. researchgate.net Similarly, heating 4-hydroxy-8-(trifluoromethyl)quinoline-thiosemicarbazide in an aqueous potassium hydroxide solution results in the formation of a quinoline-containing 1,2,4-triazole (B32235) moiety. researchgate.net

The choice of the starting thiosemicarbazide derivative allows for the introduction of various substituents onto the resulting triazine ring, providing a route to a diverse library of chemical analogs.

Approaches involving Hydrazine (B178648) Hydrate (B1144303) and Carbon Disulfide for Triazole Ring Construction

A common and effective method for the construction of the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system involves the use of hydrazine hydrate and carbon disulfide. rsc.orgtijer.org This approach typically begins with the reaction of an acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide in ethanol, to form a potassium dithiocarbazinate salt. dergipark.org.trresearchgate.net

This intermediate is then cyclized by treatment with an excess of hydrazine hydrate under reflux conditions. dergipark.org.trresearchgate.net The reaction proceeds through the formation of a thiocarbohydrazide (B147625) intermediate, which then undergoes intramolecular cyclization to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. tijer.orgnih.gov This method has been successfully employed for the synthesis of a variety of 5-substituted analogs, including those with phenyl and pentadecyl substituents. dergipark.org.trnih.gov

For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol starts from benzoic acid hydrazide, which is converted to the potassium dithiocarbazinate salt and then cyclized with hydrazine hydrate. dergipark.org.trresearchgate.net A similar strategy is used to prepare 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol from palmitohydrazide. nih.gov

Starting MaterialReagentsProductReference
Benzoic acid hydrazide1. CS₂, KOH/EtOH2. Hydrazine hydrate4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol dergipark.org.trresearchgate.net
Palmitohydrazide1. CS₂, KOH/EtOH2. Hydrazine hydrate4-Amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol nih.gov
Acid hydrazidesCS₂, Hydrazine hydrate3-Substituted-4-amino-5-mercapto ptfarm.plresearchgate.netresearchgate.nettriazoles rsc.org

Utilization of Aroylpyruvic Acids and Thiocarbohydrazide in Triazine Synthesis

The reaction of thiocarbohydrazide with α-keto acids and their derivatives provides a pathway to various heterocyclic systems. While the direct reaction with aroylpyruvic acids to form this compound is not extensively documented in the provided context, the reactivity of thiocarbohydrazide suggests its potential as a building block in triazine synthesis. sapub.org Thiocarbohydrazide can react with dicarbonyl compounds, and its cyclocondensation with various reagents is a known route to triazine derivatives. sapub.org For example, its reaction with a mixture of acetic anhydride, sulfuric acid, and tert-butylcarbonyl cyanide affords a triazinone compound. sapub.org This highlights the versatility of thiocarbohydrazide in constructing triazine rings, and further investigation into its reaction with aroylpyruvic acids could reveal a viable synthetic route.

Optimized Procedures for Related Aminotriazole-Containing Structures

The development of efficient and optimized synthetic procedures is crucial for the practical application of aminotriazole-containing structures. A convergent and convenient method for the preparation of 3-amino-1,2,4-triazoles, which are structurally related to the target compound, has been reported. nih.gov This methodology allows for the variation of substituents at different positions of the triazole ring, facilitating the generation of a library of analogs for structure-activity relationship studies. nih.gov

The key to this approach is the formation of a substituted hydrazinecarboximidamide derivative, which can be prepared via two different convergent routes. This intermediate is then cyclized using a formic acid equivalent, such as trimethyl orthoformate, to yield the desired 3-aminotriazole. nih.gov The yields for this two-step, one-pot protocol are generally good, and the mild reaction conditions accommodate a range of functional groups. nih.gov

Green Chemistry and Advanced Synthetic Techniques for this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including this compound and its analogs.

Microwave-Assisted Synthetic Routes for Poly-aza-heterocycles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering numerous advantages over conventional heating methods. researchgate.netbohrium.commdpi.com These advantages include significantly reduced reaction times, higher yields, improved product purity, and milder reaction conditions. nih.govrsc.org The application of microwave irradiation has been particularly successful in the synthesis of poly-aza-heterocycles, such as triazoles and triazines. researchgate.netbohrium.com

The synthesis of 1,2,4-triazole derivatives has been shown to be significantly accelerated under microwave irradiation. For instance, the reaction of aryl acid hydrazides with an excess of hydrazine hydrate in the absence of an organic solvent under microwave irradiation (800W, 250°C) for 4-12 minutes can directly produce N4-amino-1,2,4-triazoles in excellent yields. tijer.org Similarly, the alkaline cyclization of thiosemicarbazide derivatives to form 1,2,4-triazoles can be achieved in 1-2.5 minutes at 300W power using microwave heating. scispace.com

The use of microwave technology not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govchim.itnih.gov

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield ImprovementReference
Synthesis of 1,2,3-triazoles2–4 hours5–10 minutes10–20% mdpi.com
Synthesis of bis-pyrimidines6–15 hours10–15 minutes10–15% mdpi.com
Synthesis of 1,2,4-triazolesNot specified4–12 minutesExcellent yields tijer.org
Cyclization of thiosemicarbazidesNot specified1–2.5 minutesNot specified scispace.com

The development of these advanced synthetic techniques provides more sustainable and efficient pathways for the production of this compound and its derivatives, facilitating further research and application of these important heterocyclic compounds.

Electrochemical Synthesis Methodologies for Triazine-Thiol Compounds

Electrochemical synthesis offers a green and efficient alternative to conventional methods for preparing heterocyclic compounds by minimizing reagent use and often providing milder reaction conditions. nih.govacs.org While specific protocols for the direct electrosynthesis of this compound are not extensively detailed in readily available literature, the principles of electrochemistry can be applied to its potential synthesis and the synthesis of related triazine-thiol compounds.

The electrochemical behavior of similar heterocyclic thiols, such as 2-amino-5-mercapto-1,3,4-thiadiazole, has been investigated, revealing that these molecules can undergo electrochemical oxidation. nih.gov This suggests that an anodic oxidation process could be a viable route for forming the triazine-thiol ring or for creating disulfide-linked dimers from the thiol group. For instance, the electro-oxidation of a suitable precursor could facilitate the intramolecular cyclization to form the triazine ring.

Furthermore, the electrochemical reduction of triazine compounds has been studied. For example, 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one exhibits cathodic peaks, indicating that the triazine ring and the thiol group can be electrochemically active. researchgate.net This suggests that a cathodic reduction of a suitably functionalized precursor could also be a potential synthetic pathway.

In a related context, the electropolymerization of 3-amino-1,2,4-triazole-5-thiol has been demonstrated, where the monomer is anodically oxidized to form a polymer film. mdpi.com This highlights the reactivity of the amino and thiol groups under electrochemical conditions, which could be harnessed for synthetic purposes beyond polymerization. The general mechanism for such electrochemical reactions often involves the formation of radical intermediates at the electrode surface, which then undergo further reactions to form the desired product. rsc.org

Solvent-Free Reaction Conditions in Triazine-Thiol Synthesis

Solvent-free synthesis, often facilitated by microwave irradiation, presents an environmentally friendly and efficient approach to chemical synthesis by reducing waste and often accelerating reaction times. researchgate.net The synthesis of triazine-thiol derivatives and related heterocyclic systems has been successfully achieved under these conditions.

One notable example is the reaction of 5-cyano-1,2,4-triazines with 4-amino-1,2,4-triazole-3-thiols. researchgate.net This reaction proceeds at elevated temperatures (200 °C) without a solvent to produce 5-amino-1,2,4-triazines. researchgate.net While this specific reaction leads to the displacement of the thiol-containing reactant, it demonstrates the feasibility of high-temperature, solvent-free reactions involving triazine precursors.

Microwave-assisted solvent-free synthesis has also been employed for the three-component reaction of thiazole (B1198619) Schiff's bases, ammonium (B1175870) acetate, and an aldose to yield thiazolo-s-triazine C-nucleosides. nih.gov This method highlights the potential for microwave irradiation to promote complex cyclization reactions in the absence of a solvent, which could be adapted for the synthesis of the this compound core from appropriate starting materials. The advantages of microwave-assisted synthesis include a significant reduction in reaction time and an increase in product yields compared to conventional heating methods.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including the exocyclic amino group, the thiol group, and the nitrogen and carbon atoms of the triazine ring, making it a versatile platform for derivatization.

Formation of Schiff Bases via Condensation Reactions at the Amino Group

The primary amino group at the C5 position of the triazine ring is a key site for functionalization, readily undergoing condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward and widely used method for introducing a wide range of substituents onto the triazine core.

The synthesis of Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol and various benzaldehyde (B42025) derivatives has been reported. acs.org These reactions are typically carried out by refluxing the triazine with the corresponding aldehyde in a suitable solvent, such as ethanol. The resulting Schiff bases are often crystalline solids and can be characterized by spectroscopic methods.

Similarly, new Schiff bases have been derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione by reaction with various substituted benzaldehydes, yielding a series of compounds with diverse electronic and steric properties. mdpi.com The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-N=CH-) in the 1H NMR spectra. mdpi.com

Table 1: Examples of Schiff Bases Derived from Amino-Triazole-Thiols

Triazole Precursor Aldehyde/Ketone Resulting Schiff Base Reference
3-Amino-1,2,4-triazole-5-thiol Various Benzaldehydes N-(arylmethylene)-3-mercapto-1,2,4-triazol-5-amine derivatives acs.org
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Various Aldehydes 4-(Substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives google.com

Alkylation and Acylation at Nitrogen and Sulfur Nucleophilic Centers

The presence of both nitrogen and sulfur atoms with lone pairs of electrons in the this compound scaffold provides multiple nucleophilic centers for alkylation and acylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the electrophile.

Alkylation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones has been shown to be dependent on the alkylating agent. mdpi.com Reaction with alkyl halides typically leads to S-alkylation, while Michael addition reactions with activated alkenes result in N-alkylation. mdpi.com This differential reactivity allows for the selective functionalization of either the sulfur or nitrogen atoms.

The thiol group is a soft nucleophile and readily reacts with soft electrophiles like alkyl halides. The resulting S-alkylated products are thioethers. The nitrogen atoms of the triazine ring, being harder nucleophiles, can be targeted by harder electrophiles or under conditions that favor N-alkylation. Acylation reactions, using acyl chlorides or anhydrides, can occur at the amino group, the ring nitrogens, or even the sulfur atom, depending on the reaction conditions.

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is electron-deficient and can be susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present on the ring. While the parent this compound does not have an obvious leaving group, precursors with halogen or cyano substituents can be utilized.

For instance, the cyano group in 5-cyano-1,2,4-triazines can be readily displaced by various nucleophiles. researchgate.net This ipso-substitution has been demonstrated with amines and alcohols. researchgate.net Although the reaction with 4-amino-1,2,4-triazole-3-thiols resulted in the displacement of the entire molecule, this reactivity highlights the potential for using a cyano-substituted triazine as a precursor to introduce other functionalities at the C5 position.

The reactivity of the triazine ring towards nucleophiles is a key feature in its chemistry, allowing for the introduction of a wide array of functional groups. The electrophilic character of the carbon atoms in the triazine ring facilitates these substitution reactions. mdpi.com

Cycloaddition Reactions involving 1,2,4-Triazine-1-ium Ylides and Related Systems

1,2,4-Triazines can participate in cycloaddition reactions, serving as dienes in inverse electron-demand Diels-Alder reactions or as precursors to ylides for 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of fused heterocyclic systems.

Alkylation of 1,2,4-triazines at the N1 position leads to the formation of 1-alkyl-1,2,4-triazinium salts. These salts, in the presence of a base, can generate triazinium ylides. These ylides are 1,3-dipoles and can react with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield polysubstituted pyrrolo[2,1-f] researchgate.netoup.comchim.ittriazines in a single step. This reaction has been shown to be regio- and diastereoselective.

The scope of this 1,3-dipolar cycloaddition is broad, tolerating various substituents on the triazine ring. oup.com For example, azomethine ylides generated from 3-alkylthio substituted 1-alkyl-5-aryl-1,2,4-triazinium salts undergo cycloaddition with DMAD to give pyrrolo[2,1-f] researchgate.netoup.comchim.ittriazines. chim.it

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-amino-5-mercapto-1,3,4-thiadiazole
4-amino-6-methyl-3-thio-1,2,4-triazin-5-one
3-amino-1,2,4-triazole-5-thiol
5-cyano-1,2,4-triazines
4-amino-1,2,4-triazole-3-thiols
5-amino-1,2,4-triazines
thiazole Schiff's bases
ammonium acetate
aldose
thiazolo-s-triazine C-nucleosides
benzaldehyde
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
N-(arylmethylene)-3-mercapto-1,2,4-triazol-5-amine
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
4-(Substituted-benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
4-[(4-substitutedbenzylidene)amino]-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
alkyl halides
acyl chlorides
anhydrides
1-alkyl-1,2,4-triazinium salts
triazinium ylides
dimethyl acetylenedicarboxylate (DMAD)
pyrrolo[2,1-f] researchgate.netoup.comchim.ittriazines
azomethine ylides

Structural Elucidation and Spectroscopic Characterization in Academic Investigations

Advanced Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopy is the primary tool for elucidating the structure of 5-Amino-1,2,4-triazine-3-thiol in various states. Each technique provides a unique piece of the structural puzzle, from the proton and carbon framework to vibrational modes and electronic transitions.

NMR spectroscopy is fundamental for mapping the carbon and proton environments within the molecule.

¹H-NMR: In a typical ¹H-NMR spectrum, the protons of the amino group (-NH₂) would likely appear as a broad singlet. The proton attached to the C6 carbon of the triazine ring is also expected to produce a singlet. A key indicator of the dominant tautomeric form is the signal for the proton on the ring nitrogen or the sulfur atom. The presence of a downfield signal, typically observed in a range of δ 12.0-14.0 ppm, is characteristic of an N-H proton, which strongly supports the existence of the thione tautomer. dergipark.org.trnih.gov Conversely, a signal for an S-H proton would be expected at a much higher field (typically < 4.0 ppm). nih.gov Studies on analogous compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol show signals for NH₂ protons between 5.20-5.80 ppm and the SH/NH proton between 11.50-13.00 ppm. ijcrt.orgresearchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides definitive evidence for the thione tautomer. A signal in the range of δ 160-190 ppm is characteristic of a thiocarbonyl (C=S) carbon. dergipark.org.tr For the thiol form, the C3 carbon would be expected at a lower chemical shift. The other two carbons of the triazine ring, C5 (attached to the amino group) and C6, would appear at distinct chemical shifts. In closely related structures like 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, the C=S carbon resonates at approximately δ 163.87 ppm, while the triazole ring carbon (C=N) appears around δ 152.75 ppm. dergipark.org.tr

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the 1,2,4-Triazine (B1199460)/Triazole-3-thiol Core
Atom NMR Type Characteristic Chemical Shift (δ, ppm) Notes
-NH₂¹H-NMR5.2 - 6.0Broad singlet, position can vary with solvent and concentration.
Ring C-H¹H-NMR~8.0 - 9.0Singlet, specific to the C6-H of the triazine ring.
Ring N-H¹H-NMR12.0 - 14.0Broad singlet, indicative of the thione tautomer. dergipark.org.trnih.gov
C=S¹³C-NMR160 - 190Confirms the presence of the thione form. dergipark.org.tr
Ring C-NH₂¹³C-NMR150 - 160Approximate range for the C5 carbon.
Ring C-H¹³C-NMR140 - 150Approximate range for the C6 carbon.

Vibrational spectroscopy probes the functional groups present in the molecule.

FTIR: The FTIR spectrum of this compound would display several characteristic absorption bands.

N-H Stretching: The amino group (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region. A broader band for the N-H of the triazine ring is also expected around 3100-3200 cm⁻¹.

C=N Stretching: The stretching vibrations of the C=N bonds within the triazine ring appear in the 1600-1650 cm⁻¹ range. dergipark.org.tr

N-H Bending: The scissoring vibration of the amino group is found near 1540-1620 cm⁻¹.

C=S Stretching: A key band for the thione group appears in the 1200-1300 cm⁻¹ region. dergipark.org.tr The presence of this band, coupled with the absence of a weak S-H stretching band (typically found at 2550-2600 cm⁻¹), is strong evidence for the thione tautomer in the solid state. nih.govijcrt.orgdergipark.org.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the heterocyclic ring and the C=S bond are expected to produce strong signals, making it a useful tool for studying the core structure.

Table 2: Key Vibrational Frequencies for this compound
Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹)
-NH₂Asymmetric & Symmetric Stretch3300 - 3400
Ring N-HStretch3100 - 3200
C=N (ring)Stretch1600 - 1650 dergipark.org.tr
-NH₂Bending (Scissoring)1540 - 1620
C=SStretch1200 - 1300 dergipark.org.tr
S-HStretch(2550 - 2600) - Typically absent nih.gov

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound (C₃H₄N₄S), the calculated molecular weight is approximately 128.02 g/mol . HRMS with electrospray ionization (ESI) would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous confirmation of the molecular formula C₃H₄N₄S. nih.govmdpi.com Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure, revealing characteristic losses of small molecules like HCN, N₂, or the amino group.

UV-Visible spectroscopy provides information about the electronic structure of the molecule. The conjugated π-system of the 1,2,4-triazine ring, along with the amino and thione auxochromes, gives rise to electronic transitions in the ultraviolet region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the conjugated system. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed at longer wavelengths. mdpi.comnih.gov Studies on related 1,2,4-triazine derivatives show strong absorption in the 270-400 nm range. sci-hub.se

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide definitive proof of the thione tautomer's existence in the crystal lattice. Analysis of related triazole-thione crystal structures confirms the thione form and reveals extensive intermolecular hydrogen bonding. nih.gov It is expected that for this compound, hydrogen bonds would form between the N-H protons of the triazine ring and the amino group with the sulfur atom and ring nitrogens of adjacent molecules, creating a stable, higher-order supramolecular network.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. By combusting a sample and quantifying the resulting amounts of CO₂, H₂O, N₂, and SO₂, the mass percentages of carbon, hydrogen, nitrogen, and sulfur can be determined experimentally. These experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₃H₄N₄S). A close match between the found and calculated values confirms the compound's stoichiometric purity. dergipark.org.trdergipark.org.tr

Table 3: Theoretical Elemental Composition of this compound (C₃H₄N₄S)
Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percentage (%)
CarbonC12.011336.03328.13%
HydrogenH1.00844.0323.15%
NitrogenN14.007456.02843.74%
SulfurS32.06132.0625.03%
Total 128.153 100.00%

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1,2,4 Triazine 3 Thiol

Thiol-Thione Tautomerism and its Influence on Reactivity

The existence of thiol-thione tautomerism is a critical feature of 5-amino-1,2,4-triazine-3-thiol, profoundly influencing its reactivity and physicochemical properties. This equilibrium involves the migration of a proton between the sulfur atom (thiol form) and a nitrogen atom of the triazine ring (thione form).

Thiol-Thione Tautomerism
Figure 1: General representation of Thiol-Thione Tautomerism.

Studies on analogous 1,2,4-triazole-3-thiones have consistently shown that the thione tautomer is the predominant form in both the solid state and in neutral solutions. oup.comresearchgate.net For instance, HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed the thione form as the major component, with a peak area ratio of 97.27% compared to 2.73% for the thiol form. The polarity of the solvent plays a significant role, with more polar solvents favoring the more polar thione form.

The position of this equilibrium directly impacts the molecule's reactivity. The thiol form, with its nucleophilic sulfur atom, is susceptible to S-alkylation and oxidation reactions. Conversely, the thione form presents multiple nucleophilic nitrogen atoms within the ring, which can participate in N-alkylation reactions, as well as an exocyclic C=S double bond that can undergo addition reactions.

Spectroscopic methods are instrumental in studying this tautomerism. In ¹H NMR spectroscopy, the N-H proton of the thione form typically appears as a broad signal in the range of 13–14 ppm. oup.com In ¹³C NMR, the thione carbon (C=S) gives a characteristic signal around 169.0–169.1 ppm. oup.com

Table 1: Spectroscopic Data for Thione Tautomers in Analogous 1,2,4-Triazole (B32235) Systems

Spectroscopic Technique Functional Group Chemical Shift (ppm)
¹H NMR N-H (ring) 13.0 - 14.0
¹³C NMR C=S 169.0 - 169.1

Data extrapolated from studies on 1,2,4-triazole-3-thiones. oup.com

Electrophilic and Nucleophilic Reactivity of the Triazine Ring and Substituents

The this compound molecule possesses multiple reaction centers, making it reactive towards both electrophiles and nucleophiles. zsmu.edu.ua The reactivity is a complex function of the tautomeric form present and the nature of the attacking reagent.

Reactions with Electrophiles: The nucleophilic centers of the molecule include the exocyclic amino group, the sulfur atom (in the thiol form), and the nitrogen atoms of the triazine ring.

Alkylation: The reaction with alkyl halides has been shown in related 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones to proceed via S-alkylation, leading to the formation of 3-(alkylthio) derivatives. mdpi.com However, when reacting with Michael acceptors (activated conjugated systems), N-alkylation can occur. mdpi.com The site of alkylation (N-2 vs. N-4) in the triazine ring can be influenced by the hardness of the electrophile; harder electrophiles may favor attack at the N-4 position. nih.gov

Acylation and Arylation: Reactions of the related 3-amino-1,2,4-triazine with electrophiles such as benzoyl chlorides lead to the formation of benzoylated compounds. dntb.gov.ua Palladium-catalyzed coupling reactions with boronic acids and terminal alkynes have also been reported for this system. dntb.gov.ua

Reactions with Isocyanates: The amino group can react with isocyanates to form urea (B33335) derivatives, as demonstrated in the reaction of 3-amino-1,2,4-triazine with phenyl isocyanates. dntb.gov.ua

Reactions with Nucleophiles: The 1,2,4-triazine (B1199460) ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the carbon atoms.

Amination: Nucleophilic substitution of hydrogen at the C-5 position of the triazine ring can be achieved, as shown by the amination of 3-amino-1,2,4-triazine. dntb.gov.ua

Displacement of Leaving Groups: If a suitable leaving group is present on the triazine ring, it can be displaced by various nucleophiles. For example, studies on 2,4,6-trichloro-1,3,5-triazine show a preferential order of nucleophilic substitution: alcohol > thiol > amine. frontiersin.org In the context of this compound, this suggests that the thiol group is a better nucleophile than the amino group for attacking an external electrophilic triazine.

Table 2: Summary of Reactivity for the this compound System

Reagent Type Reactant Example Site of Attack Product Type
Electrophile Alkyl Halide Sulfur (thiol form) S-Alkyl derivative
Electrophile Michael Acceptor Nitrogen (ring) N-Alkyl derivative
Electrophile Benzoyl Chloride Amino group / Ring N Acylated derivative
Electrophile Phenyl Isocyanate Amino group Urea derivative
Nucleophile Amines C-5 of triazine ring 5-Amino substituted derivative

Reactivity patterns are based on studies of analogous 1,2,4-triazole and 1,2,4-triazine systems. mdpi.comnih.govdntb.gov.ua

Oxidation and Reduction Pathways of the Thiol and Triazine Moieties

The thiol group and the triazine ring can undergo redox reactions, although specific studies on this compound are limited. The potential pathways can be inferred from the general chemistry of heterocyclic thiols and triazines.

Oxidation: The thiol group is readily oxidized. Mild oxidation, for example with air or iodine, would be expected to produce the corresponding disulfide. Further oxidation with stronger oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) could lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acid derivatives. The triazine ring, being electron-deficient, is generally resistant to oxidation.

Reduction: The triazine ring can be susceptible to reduction. Catalytic hydrogenation or reduction with dissolving metals could potentially lead to the formation of dihydro- or tetrahydrotriazine derivatives. The thiol group is generally not reducible under standard conditions.

Studies on Inter- and Intra-molecular Interactions Governing Reactivity

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the structure, and by extension, the reactivity of this compound.

Intermolecular Interactions: The molecule is rich in hydrogen bond donors (N-H from the amino group and the triazine ring in the thione form) and acceptors (the nitrogen atoms of the triazine ring and the sulfur atom of the thione group). X-ray crystallography studies on the related compound 5-amino-3-(4H-1,2,4-triazol-4-yl)-1,2,4-triazole have revealed an extensive network of strong N-H···N hydrogen bonds that direct the crystal packing. nih.gov These interactions can influence the solubility of the compound and the accessibility of its reactive sites to attacking reagents in the solid state.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding exists, for instance, between the amino group at C-5 and the nitrogen at N-4, or between a ring N-H and the amino group. Such interactions can enforce a planar conformation of the molecule. nih.gov The formation of intramolecular hydrogen bonds can mask certain functional groups, thereby reducing their reactivity towards external reagents, while also potentially pre-organizing the molecule for specific reactions. unito.it

Table 3: Potential Non-Covalent Interactions in this compound

Interaction Type Donor Acceptor Potential Effect
Intermolecular H-Bond -NH₂ (amino), -NH (ring) Ring Nitrogens, C=S Crystal packing, solubility
Intramolecular H-Bond -NH₂ (amino) N-4 (ring) Planarity, altered reactivity

Reaction Kinetics and Thermodynamic Considerations in Triazine-Thiol Transformations

Reaction Kinetics: The rate of reactions, such as alkylation or acylation, will depend on several factors including the nucleophilicity of the various sites on the triazine-thiol, the electrophilicity of the attacking reagent, steric hindrance, and the solvent. For example, in the synthesis of the related 5-amino-1,2,4-triazol-3-ylacetic acid, the reaction is reported to be kinetically controlled. researchgate.net The choice of reaction conditions (temperature, catalyst, solvent) can be manipulated to favor one reaction pathway over another, for instance, S-alkylation versus N-alkylation.

Thermodynamic Considerations: The thiol-thione tautomeric equilibrium is under thermodynamic control, with the relative stability of the tautomers determining their population at equilibrium. In reactions that are reversible, the product distribution will be governed by the thermodynamic stability of the possible products. For irreversible reactions, the product distribution is often kinetically controlled, favoring the product formed via the lowest energy transition state. Computational studies on related C-amino-1,2,4-triazoles have been used to calculate transition state energies for Sₙ2 reactions to predict reactivity and selectivity. nih.gov

Coordination Chemistry and Metal Complexation Research Involving 5 Amino 1,2,4 Triazine 3 Thiol

Ligand Design and Elucidation of Coordination Modes

The molecular structure of 5-Amino-1,2,4-triazine-3-thiol, featuring a triazine ring, an exocyclic amino group, and a thiol group, offers multiple potential coordination sites. The interplay between the soft sulfur donor and the harder nitrogen donors makes it a compelling candidate for complexing with a variety of metal ions.

The presence of the thiol (-SH) and amino (-NH2) groups, along with the ring nitrogen atoms, allows for several possible coordination modes. The most common mode observed in related heterocyclic thiol ligands is bidentate chelation. For this compound, this would likely occur through deprotonation of the thiol group to form a thiolate, which coordinates to the metal center along with a nitrogen atom. This nitrogen donor could be from the adjacent amino group or one of the ring nitrogens, forming a stable five- or six-membered chelate ring.

Studies on Schiff base ligands derived from 4-amino-3-mercapto-1,2,4-triazin-5-one confirm that the triazine core readily participates in forming bidentate ligands that coordinate with metal ions. researchgate.nettandfonline.com For instance, a bidentate Schiff base ligand obtained from a 1,2,4-triazine (B1199460) derivative was shown to coordinate with various 3d metal ions, forming stable complexes. nih.gov This behavior strongly suggests that this compound would similarly act as a bidentate ligand, utilizing its sulfur and a nitrogen atom for chelation. While less common, tridentate coordination involving the sulfur, the amino nitrogen, and a ring nitrogen atom remains a possibility depending on the metal ion's coordination preference and the reaction conditions.

The structural motifs within this compound are related to other well-studied classes of ligands, such as thiosemicarbazides and thiadiazoles. Thiosemicarbazides are known to act as versatile S,N-bidentate ligands. The coordination chemistry of thiadiazoles, particularly 1,3,4-thiadiazole (B1197879) derivatives, has also been explored. These compounds can coordinate through their ring nitrogen and/or exocyclic sulfur or nitrogen atoms. Comparing the coordination behavior of these analogs helps in predicting the properties of triazine-based ligands. The triazine ring, being more electron-deficient than a thiadiazole ring, can influence the electronic properties of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes (e.g., Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Fe, Co, Cr(III), Ru)

The synthesis of transition metal complexes with 1,2,4-triazine-based ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol. nih.gov Studies on Schiff bases derived from 4-amino-3-mercapto-1,2,4-triazin-5-one have reported the successful synthesis of complexes with Co(II), Ni(II), Cu(II), and Pd(II). researchgate.nettandfonline.com Similarly, other 1,2,4-triazine derivatives have been used to synthesize complexes of Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

The general synthetic procedure involves mixing a solution of the ligand with a solution of the metal salt (e.g., chloride, acetate, or nitrate) in a specific molar ratio, often 2:1 (ligand:metal), followed by refluxing the mixture. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques to confirm their composition and structure.

TechniquePurposeFindings for Related 1,2,4-Triazine Complexes
Elemental Analysis Confirms the empirical formula and the ligand-to-metal ratio.A 2:1 ligand-to-metal ratio is commonly observed, though 1:1 is also possible. nih.gov
FT-IR Spectroscopy Identifies which donor atoms are involved in coordination by observing shifts in vibrational frequencies (e.g., C=N, N-H, C-S).Shifts in the bands corresponding to the azomethine and thiol groups indicate their participation in bonding to the metal ion.
UV-Visible Spectroscopy Provides information about the electronic transitions and helps in determining the geometry of the complex.Absorption bands are used to infer octahedral, tetrahedral, or square planar geometries. researchgate.netnih.gov
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in assigning the geometry and oxidation state of the metal ion.Data used to distinguish between high-spin and low-spin configurations and to support proposed geometries. researchgate.netnih.gov
¹H-NMR Spectroscopy Elucidates the structure of diamagnetic complexes in solution.Shifts in proton signals near the coordination sites confirm metal-ligand bond formation.
Thermogravimetric Analysis (TGA) Studies the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.Provides data on decomposition patterns and the composition of the complexes. tandfonline.com

Structural Analysis of Metal Complexes: Geometry and Bonding Parameters

The geometry of metal complexes formed with 1,2,4-triazine-based ligands is dictated by the coordination number and electronic configuration of the central metal ion. Spectroscopic and magnetic data from studies on related ligands have led to the assignment of various geometries. researchgate.netnih.gov

For instance, in complexes formed with a Schiff base derived from a 1,2,4-triazine, an octahedral geometry was proposed for Fe(III) and Ni(II) complexes, a tetrahedral geometry for Co(II) and Zn(II) complexes, and a square planar geometry for the Cu(II) complex. nih.gov Another study on complexes of a 4-amino-3-mercapto-1,2,4-triazin-5-one derivative suggested octahedral geometries for Co(II) and Ni(II) complexes, while square planar geometries were assigned to Cu(II) and Pd(II) complexes. researchgate.net

These assignments are typically based on the following observations:

Octahedral: Supported by specific d-d electronic transitions in the UV-Vis spectra and magnetic moments corresponding to the expected number of unpaired electrons for a given metal ion in an octahedral field (e.g., Ni(II), Co(II)). researchgate.net

Square Planar: Often observed for d⁸ (Pd(II)) and d⁹ (Cu(II)) metal ions. The electronic spectra and magnetic moments are characteristic of this geometry. researchgate.netnih.gov

Tetrahedral: Common for d¹⁰ ions like Zn(II) and can be adopted by Co(II). These complexes are identified by their characteristic electronic spectra and magnetic properties. nih.gov

The bonding in these complexes is primarily coordinate covalent, with evidence from spectroscopic data suggesting a degree of covalent character in the metal-ligand bonds. tandfonline.com

Metal IonTypical Proposed Geometry with 1,2,4-Triazine Analogs
Fe(III) Octahedral nih.gov
Co(II) Octahedral or Tetrahedral researchgate.netnih.gov
Ni(II) Octahedral researchgate.netnih.gov
Cu(II) Square Planar researchgate.netnih.gov
Zn(II) Tetrahedral nih.gov
Pd(II) Square Planar researchgate.net

Supramolecular Assemblies and Metal-Organic Architectures mediated by this compound

The potential of this compound extends beyond the formation of simple mononuclear complexes to the construction of more complex supramolecular assemblies and metal-organic frameworks (MOFs). The triazine ring is a well-established building block, or "synthon," in supramolecular chemistry. researchgate.net Although much of the existing research focuses on the more symmetric 1,3,5-triazine (B166579) isomer, the principles are applicable to 1,2,4-triazines.

The multiple nitrogen atoms of the triazine ring, along with the exocyclic amino and thiol groups, can act as hydrogen bond donors and acceptors. researchgate.net These non-covalent interactions, in conjunction with coordination bonds to metal centers, can direct the self-assembly of molecules into one-, two-, or three-dimensional networks. The ability of triazine derivatives to participate in π-π stacking interactions further stabilizes these extended architectures. researchgate.net The development of nitrogen-containing macrocycles, including those incorporating triazine units, highlights their utility in creating host-guest systems and advanced functional materials. mdpi.com Therefore, this compound is a promising candidate for designing novel metal-organic architectures with potentially interesting catalytic, magnetic, or porous properties.

Theoretical and Computational Chemistry Studies on 5 Amino 1,2,4 Triazine 3 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 5-Amino-1,2,4-triazine-3-thiol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties, providing a detailed picture of its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. DFT calculations have been effectively used to determine the optimized structural parameters and predominant tautomers of various 1,2,4-triazole (B32235) derivatives. nih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

For related 1,2,4-triazole-5-thione derivatives, geometry optimization is commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G**. nih.gov This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters like bond lengths and angles. Similar methodologies are applied to Schiff bases derived from the isomeric 3-amino-1,2,4-triazole-5-thiol, where the B3LYP functional with a 6-31+G(d,p) basis set is used for structural optimization. mwjscience.com These calculations are essential for establishing the foundational structure from which other electronic properties are derived.

Table 1: Representative DFT Functionals and Basis Sets Used in Triazole Studies This table is interactive. You can sort and filter the data.

Level of Theory Application Reference
B3LYP/6-311++G** Geometry optimization and NMR chemical shift calculations of 1,2,4-triazole-5-thiones. nih.gov
B3LYP/6-31+G(d,p) Molecular structure optimization of Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol. mwjscience.com

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Several computational tools are used to analyze the electronic landscape of this compound and related compounds.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mwjscience.com For derivatives of the isomeric 3-amino-1,2,4-triazole-5-thiol, these orbitals have been calculated to understand their electronic transitions and reactivity patterns. mwjscience.com

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net For C-amino-1H-1,2,4-triazoles, MEP analysis helps to visualize the reactive centers and supports the predictions made by Fukui functions regarding the molecule's reactivity towards electrophiles. acs.orgnih.gov The analysis suggests that for the 5-amino isomer, the probability of attack by hard electrophiles is highest at the N-4 atom of the triazole ring. acs.orgnih.gov

Table 2: Predicted Reactivity of C-Amino-1,2,4-Triazoles This table is interactive. You can sort and filter the data.

Compound Class Global Nucleophilicity Reactivity of Amino Group Predicted Site of Attack (Hard Electrophile) Reference
5-Amino-1H-1,2,4-triazoles Lower Lower N-4 atom acs.orgnih.gov
3-Amino-1H-1,2,4-triazoles Higher Higher N-2 atom and 3-NH2 group acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and stability of molecules in different environments. While specific MD simulation studies focused solely on this compound are not prominent in the reviewed literature, the methodology has been applied to various triazole-containing systems to understand their behavior.

MD simulations have been employed to investigate the binding mechanisms of triazole inhibitors with biological targets, such as the enzyme CYP51. frontiersin.org In such studies, simulations reveal how the inhibitor molecule interacts with the protein's active site, the stability of the resulting complex, and the key residues involved in binding. frontiersin.org Similarly, MD simulations of other thiazole-isatin-1,2,3-triazole hybrids have been used to examine the stability of the compound when complexed with enzymes like DNA gyrase, by analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net These analyses help confirm the stability of the ligand within the binding pocket over the simulation period, which is typically in the nanosecond range. researchgate.net Such approaches could be applied to this compound to analyze its conformational landscape and interactions with potential biological targets.

Advanced Computational Analyses

Beyond standard DFT and MD methods, more advanced computational techniques can provide deeper insights into the electronic structure and bonding characteristics of a molecule.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. acadpubl.eu

NBO analysis has been performed on related heterocyclic systems, such as 3-nitro-1,2,4-triazole-5-one (NTO), to understand intermolecular interactions, for instance, with ammonia. researchgate.net In that study, NBO analysis revealed the origin of the interaction by quantifying the charge transfer between the molecules and identifying the specific orbitals involved in forming strong hydrogen bonds. researchgate.net The analysis of donor-acceptor interactions (from filled Lewis-type NBOs to empty non-Lewis-type NBOs) and their stabilization energies provides a quantitative measure of intramolecular delocalization and hyperconjugation, which are crucial for molecular stability. acadpubl.eu This method could be used to detail the electronic delocalization within the this compound ring and the nature of its intramolecular hydrogen bonding.

The Quantum Theory of Atoms in Molecules (AIM) is a model that characterizes chemical bonding based on the topology of the electron density. AIM analysis can identify and classify chemical bonds, determine their properties (such as ellipticity and energy density), and describe intermolecular interactions like hydrogen bonds. Based on the available literature, specific studies employing AIM theory on this compound have not been identified.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their neighbors. For derivatives of 1,2,4-triazole-thione, which are structurally related to this compound, Hirshfeld analysis reveals the dominant forces at play in the solid state.

The analysis involves generating a surface around a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. The distance from the surface to the nearest nucleus inside and outside the surface is used to generate a d_norm map, which highlights intermolecular contacts. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker interactions.

Studies on similar 1,2,4-triazole thione structures show that the crystal packing is stabilized by a network of intermolecular interactions. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The most significant contributions to the total Hirshfeld surface are typically from hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and sulfur-hydrogen (S···H) contacts. nih.gov

The table below summarizes the percentage contributions of the most important intermolecular contacts for a representative 1,2,4-triazole-thione derivative, illustrating the nature of interactions that would be expected for this compound.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H54.4%
C···H / H···C18.0%
S···H / H···S5.9%

This data is based on findings for a structurally similar 3-phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 compound. nih.gov

In Silico Screening and Structure-Reactivity Relationship Predictions

In silico screening and the prediction of structure-reactivity relationships are vital components of modern drug discovery and materials science. These computational techniques allow for the rapid assessment of a molecule's potential biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and toxicity. For this compound and its derivatives, these methods are used to predict their therapeutic potential and guide synthetic efforts.

The 1,2,4-triazole and 1,2,4-triazine (B1199460) scaffolds are present in numerous compounds with a wide range of pharmacological activities. mwjscience.comijcrt.org The presence of specific functional groups, such as the amino (-NH2) and thiol (-SH) groups on the this compound ring, is known to potentiate biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net

Computational studies on this class of compounds often involve molecular docking, which predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov For example, derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been evaluated in silico against targets like DNA gyrase (for antibacterial activity), cyclooxygenase-II (COX-2) (for anti-inflammatory activity), and cathepsin B (for anticancer activity). researchgate.net These studies help to identify crucial binding interactions and predict the binding affinity of the compounds, thereby ranking their potential efficacy. researchgate.net

Structure-activity relationship (SAR) studies, often supported by in silico predictions, aim to understand how modifications to a chemical structure affect its biological activity. nih.govzsmu.edu.ua For 1,2,4-triazine derivatives, SAR studies have been crucial in optimizing their potency as antagonists for receptors implicated in inflammatory diseases. nih.gov Similarly, for 1,2,4-triazole derivatives, computational models help predict how different substituents on the triazole ring influence their antioxidant or antidepressant properties. nih.govzsmu.edu.ua

The general findings from in silico screening of related triazole and triazine compounds suggest that this compound would be a promising candidate for various biological activities. The table below lists some of the predicted activities for this class of compounds based on computational studies.

Predicted Biological ActivityCommon In Silico Method UsedRelevant Protein Targets
AnticancerMolecular Docking, ADME PredictionCathepsin B, Tyrosine Kinases
Anti-inflammatoryMolecular DockingCyclooxygenase-II (COX-2)
AntimicrobialMolecular DockingDNA Gyrase
AntidepressantMolecular Docking, ADME PredictionMonoamine Oxidase A (MAO-A)
AntioxidantVirtual Screening, Molecular DynamicsOxidative Stress-Regulating Enzymes

These in silico approaches provide a powerful framework for understanding the chemical behavior of this compound, guiding further experimental investigation into its potential applications.

Applications in Advanced Chemical and Material Science Research

Utilization as a Versatile Building Block for Complex Organic Scaffolds

The presence of amino and thiol groups, along with the nitrogen-rich triazine core, makes 5-Amino-1,2,4-triazine-3-thiol a valuable synthon for constructing larger, more complex molecular architectures. These reactive sites allow for a variety of chemical transformations, enabling the synthesis of diverse organic scaffolds.

Precursor for Fused Polyheterocyclic Systems (e.g., Triazolo-Triazines, Triazinones)

The compound is a key starting material for synthesizing fused polyheterocyclic systems, which are of great interest in medicinal and materials chemistry. The amino and thiol groups can react with various bielectrophilic reagents to form additional fused rings.

For instance, derivatives of 4-amino-4H-1,2,4-triazole-3-thiol are widely used to synthesize fused systems like rsc.orgrasayanjournal.co.inrmit.edu.autriazolo[3,4-b] rsc.orgrmit.edu.aumdpi.comthiadiazines. These reactions often involve condensation with compounds such as phenacyl bromides, hydrazonoyl halides, or α,β-ethylene ketones. A novel approach involves the cyclization at the mercapto group using a triple bond, such as in the reaction with 3-phenyl-2-propynal, to create new isomeric classes of triazolothiadiazines and triazolothiadiazepines. In one study, the synthesis of 3-substituted 7-benzylidene-7H- rsc.orgrasayanjournal.co.inrmit.edu.autriazolo[3,4-b] rsc.orgrmit.edu.aumdpi.comthiadiazines was achieved by reacting 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal in refluxing acetonitrile, yielding products in the range of 85–91%. rsc.org

Furthermore, 5-amino-1,2,4-triazole derivatives can be used to prepare triazolotriazinones. This can be achieved through condensation reactions with reagents like ethyl chloroformate followed by cyanamide. rmit.edu.au The inherent reactivity of the amino and thiol groups allows for annulation, where an additional ring is built onto the existing triazine scaffold, leading to the formation of bicyclic and polycyclic heterocyclic compounds.

Synthesis of Macrocycles and Crown Ethers

The bifunctional nature of triazine-thiol derivatives makes them suitable for the synthesis of macrocyclic structures, including crown ethers. By reacting these building blocks with appropriate linking molecules, large rings can be formed. Research has demonstrated the synthesis of novel fluorinated aza-crown macrocycles incorporating 1,2,4-triazine (B1199460) rings. researchgate.net For example, the interaction between 5,6-bis(4-fluorophenyl)-1,2,4-triazine-3-thiol and 2,6-diaminopyridine, followed by a ring-closing reaction with diethyl oxalate, yields a 1,5-disubstituted-1,3,5-triazepine-6,7-dione, a type of aza-crown compound. researchgate.net These macrocyclic systems are investigated for their unique host-guest chemistry and potential applications in complexation and sensing. researchgate.net

Integration into Polymeric Materials and Advanced Functional Materials

Derivatives of triazine-thiol are integrated into polymers to create materials with enhanced properties. The thiol group is particularly useful in "click" chemistry reactions, such as thiol-ene and thiol-yne polymerizations, which are known for their high efficiency and selectivity.

Hydrolytically stable thiol-modified triazine-based monomers, such as 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione, have been synthesized and used in thiol-ene photopolymerizations. researchgate.net These monomers can be combined with alkene-functionalized triazines to produce crosslinked thermosets. Such materials have shown potential in biomedical applications, for instance, as composites for bone fracture fixation when combined with hydroxyapatite. diva-portal.orgnih.gov The resulting composites can exhibit a range of mechanical properties, from rigid and strong to soft and flexible, depending on the specific monomers used. diva-portal.orgnih.gov

Furthermore, triazine units, being electron acceptors, can be combined with electron-donating units like fused thiophene (B33073) to create conjugated polymers. ijpsr.info These donor-acceptor type polymers are investigated for their semiconducting properties and applications in photocatalysis, such as visible-light-induced hydrogen production. ijpsr.info The effective separation of photo-generated electrons and holes in polymers containing both thiophene and triazine units can significantly accelerate reactions like water-splitting. ijpsr.info

Applications in Catalysis: Design of Triazine-Thiol-Based Catalytic Systems

The nitrogen and sulfur atoms in this compound and its derivatives make them excellent ligands for coordinating with metal ions. This property is leveraged in the design of novel catalytic systems.

These triazine-based ligands can form stable complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II). rasayanjournal.co.inresearchgate.net The geometry and electronic properties of these metal complexes can be fine-tuned by modifying the substituents on the triazine ring, which in turn affects their catalytic activity. rasayanjournal.co.in For example, Schiff bases formed from amino-mercapto-triazines can coordinate with metal ions through azomethine nitrogen and other heteroatoms, creating complexes that act as efficient catalysts in organic synthesis, such as in Claisen-Schmidt condensation reactions to produce chalcones. mdpi.com

Additionally, triazine-based materials have been designed as heterogeneous organocatalysts. Systems utilizing charge-assisted hydrogen bonding between melaminium (derived from melamine, a triazine) and dicarboxylate moieties have been shown to catalyze antagonistic acid-base reactions. rmit.edu.au Porous, nitrogen-rich covalent organic polymers (COPs) derived from triazine precursors are also emerging as highly efficient materials for photocatalysis, organocatalysis, and catalysis involving immobilized metal nanoparticles. rsc.org

Electrochemical Applications and Sensor Development

The electrochemical properties of materials derived from this compound have led to their use in sensors and other electronic devices. The electropolymerization of 3-amino-1,2,4-triazole-5-thiol on electrode surfaces, such as brass, can be achieved through techniques like cyclic voltammetry.

One study detailed the electropolymerization of 3-amino-1,2,4-triazole-5-thiol (ATT) in a methanolic solution, noting an anodic oxidation potential of 1.15 V. nih.gov The resulting polymer film exhibits properties of a semiconductive material, with a calculated energy gap of 2.07 eV. nih.gov Analysis by electrochemical impedance spectroscopy shows a capacitive and diffusional behavior, which is characteristic of conductive polymers. nih.gov

Furthermore, functionalized 1,3,5-triazine (B166579) derivatives are extensively researched for their application in photo- and electroluminescent materials. nih.gov Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors for detecting nitro-containing explosives, and as proton-controlled optical sensors. nih.gov

Investigation of Chemical Corrosion Inhibition Mechanisms on Metal Surfaces

Compounds containing heteroatoms like nitrogen and sulfur, such as this compound and its isomers, are effective corrosion inhibitors for various metals and alloys. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents.

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal. This can occur through physisorption (electrostatic interaction) or chemisorption (covalent bonding via the lone pair electrons of N and S atoms and the metal's d-orbitals). Studies on 3-amino-1,2,4-triazole-5-thiol (ATAT) as an inhibitor for aluminum in NaCl solutions have shown that it effectively reduces both uniform and pitting corrosion by forming a protective film. The adsorption process repairs flaws in the native oxide film on the aluminum surface.

The effectiveness of these inhibitors is often concentration-dependent. For 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) on AA2024 aluminum alloy in 3.5 wt.% NaCl, the inhibition efficiency increases with concentration, with AMT acting primarily as a cathodic-type inhibitor.

Inhibitor SystemMetalCorrosive MediumMax. Inhibition Efficiency (%)Technique
3-Amino-5-mercapto-1,2,4-triazole (AMT)AA2024 Aluminium Alloy3.5 wt.% NaCl~94% (at 5 x 10⁻³ mol/L)Electrochemical
3-amino-1,2,4-triazole-5-thiol (ATAT)Pure Aluminum3.5 wt.% NaClNot specified, but significant reduction in corrosion currentCyclic Potentiodynamic Polarization
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) + Cu²⁺Mild Steel0.5 M H₂SO₄Synergistic effect observed, efficiency enhancedPotentiodynamic Polarization, EIS

This table presents data on the corrosion inhibition efficiency of triazole-thiol derivatives, which are structurally related to this compound, showcasing the general effectiveness of this class of compounds.

Theoretical studies using quantum chemical calculations and molecular dynamics simulations further elucidate the interaction between the inhibitor and the metal surface, confirming that the molecules tend to adsorb favorably in a parallel orientation to maximize surface coverage.

Future Research Directions and Perspectives in 5 Amino 1,2,4 Triazine 3 Thiol Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of 5-Amino-1,2,4-triazine-3-thiol chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. While traditional syntheses have been established, future efforts will focus on "green" chemistry principles to improve sustainability, reduce waste, and enhance safety.

Key future directions include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Its application to the synthesis of triazine derivatives can significantly reduce reaction times and improve yields. chim.itzsmu.edu.ua Future research should focus on adapting existing multi-step syntheses of the 5-amino-3-thiol-1,2,4-triazine core into one-pot or tandem reactions under microwave conditions.

Sonochemical Methods: Ultrasound-assisted synthesis, or sonochemistry, offers another green alternative that can promote reactions through acoustic cavitation. A significant advantage is the potential use of water as a solvent, drastically improving the environmental profile of the synthesis. nih.gov Developing a sonochemical protocol for the cyclization and functionalization steps leading to the target molecule is a promising avenue.

Solvent-Free Reactions: Performing reactions in the absence of solvents minimizes waste and simplifies product purification. researchgate.net Research into solid-state or melt-phase reactions for the key cyclotrimerization or condensation steps could lead to highly efficient and atom-economical synthetic routes. chim.it

Domino and Annulation Reactions: The development of elegant [4+2] domino annulation reactions provides a powerful tool for constructing the 1,2,4-triazine (B1199460) core from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org Applying this strategy could offer a convergent and highly efficient pathway to substituted aminotriazines, which can then be converted to the target thiol.

Synthetic StrategyKey AdvantagesPotential Application to this compoundReference
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields.Acceleration of cyclization and derivatization reactions. chim.itzsmu.edu.ua
SonochemistryEnergy efficiency, use of water as a solvent, shorter reaction times.Environmentally friendly synthesis of the triazine core. nih.gov
Solvent-Free ConditionsReduced waste, simplified purification, high atom economy.Solid-state or high-temperature melt synthesis from precursors. researchgate.net
Domino AnnulationHigh bond-forming efficiency, step economy, access to complex structures.Convergent synthesis of the substituted triazine ring system. rsc.org
Table 1. Comparison of Sustainable Synthetic Strategies for Future Development.

Exploration of Untapped Reactivity Pathways and Stereoselective Transformations

The this compound molecule possesses multiple nucleophilic and electrophilic centers, suggesting a rich and largely unexplored reactivity profile. Future work should aim to systematically map these pathways and develop novel transformations.

Reactivity at the Thiol Group: The thiol group is a key handle for derivatization. While S-alkylation is a known reaction, exploring its participation in modern coupling chemistries like thiol-ene and thiol-epoxy "click" reactions could open new avenues for creating complex architectures and polymers. researchgate.netmdpi.com

Reactivity of the Amino Group: The amino group can be functionalized through acylation, Schiff base formation, or used as a directing group in C-H activation reactions on adjacent rings. researchgate.net Its nucleophilicity makes it a prime candidate for reactions like the Mannich reaction or for building larger heterocyclic systems.

Ring Reactivity: The electron-deficient 1,2,4-triazine ring is susceptible to nucleophilic aromatic substitution and can participate in inverse-electron-demand Diels-Alder (aza-Diels-Alder) reactions. researchgate.net Exploring these cycloaddition pathways with various dienophiles could lead to novel fused heterocyclic systems with unique properties.

Stereoselective Transformations: A significant frontier is the introduction of chirality. There is a notable gap in the literature regarding stereoselective transformations involving this scaffold. Future research could focus on the asymmetric synthesis of derivatives, for example, through the use of chiral catalysts in reactions involving the thiol or amino groups, or by attaching chiral auxiliaries to guide subsequent transformations.

Expanding the Scope of Material Science Applications through Derivatization

The inherent properties of the triazine ring—planarity, electron deficiency, and thermal stability—make it an excellent component for advanced materials. The amino and thiol groups on the this compound scaffold provide ideal anchor points for incorporating this core into functional polymers and organic materials.

Covalent Organic Polymers (COPs): Triazine-based COPs are gaining attention for applications in catalysis and adsorption. rsc.orgmdpi.com The diamine or dithiol nature of derivatized this compound could be exploited to create novel 2D and 3D porous polymers with high surface areas and tailored functionalities for gas storage or heterogeneous catalysis.

Sequence-Defined Polymers: The stepwise reactivity of triazine precursors allows for the creation of sequence-defined polymers where different side chains can be precisely installed. nih.gov Using this compound derivatives as monomers could lead to new classes of polymers with controlled sequences and unique backbone-backbone interaction motifs, mimicking biological macromolecules. nih.gov

Organic Electronics: Electron-deficient triazine cores are valuable building blocks for organic light-emitting diodes (OLEDs), particularly in materials exhibiting thermally activated delayed fluorescence (TADF). By derivatizing the amino and thiol groups with suitable donor moieties, it may be possible to design novel donor-acceptor molecules based on the this compound scaffold for applications in organic electronics.

Advanced Studies in Coordination Chemistry and Polymeric Metal Complexes

The presence of multiple nitrogen and sulfur donor atoms makes this compound an excellent candidate for use as a versatile ligand in coordination chemistry. researchgate.net The field is ripe for the exploration of its complexes, from discrete molecules to infinite metal-organic frameworks (MOFs).

Versatile Coordination Modes: The molecule can act as a multidentate ligand, coordinating through the thiol sulfur, the amino nitrogen, and the ring nitrogen atoms. This versatility can be harnessed to create coordination complexes with diverse geometries and dimensionalities (0D, 1D, 2D, and 3D). acs.org The specific coordination mode can be influenced by factors such as the choice of metal ion, counter-anion, and solvent, allowing for fine-tuning of the final structure.

Metal-Organic Frameworks (MOFs): Triazine-based ligands are increasingly used to construct robust MOFs with applications in gas separation, catalysis, and sensing. rsc.orgdrbrian.space The directed nature of the donor sites on this compound makes it an ideal building block for creating porous MOFs. Thiol and thioether-based MOFs are a specific class of materials with potential for catalysis and conductivity. rsc.org

Coordination Polymers: Beyond crystalline MOFs, the molecule can be used to synthesize 1D and 2D coordination polymers. These materials can exhibit interesting properties such as chirality and helicity, leading to functional materials with unique optical or electronic characteristics. mdpi.com

Material TypeKey FeaturesRole of this compoundPotential ApplicationsReference
Covalent Organic Polymers (COPs)High porosity, thermal stability, defined structure.Monomeric building block via amino and thiol groups.Heterogeneous catalysis, gas adsorption. rsc.org
Metal-Organic Frameworks (MOFs)Crystalline, porous, tunable properties.Multidentate N,S-ligand to link metal clusters.Gas separation, sensing, photocatalysis. rsc.orgrsc.org
Sequence-Defined PolymersPrecise monomer sequence, biomimetic potential.Backbone component with functionalizable side groups.Information storage, smart materials. nih.gov
Organic ElectronicsDonor-acceptor structures, charge transport.Electron-accepting core for TADF emitters.OLEDs, organic photovoltaics.
Table 2. Future Applications in Material and Coordination Chemistry.

Integration of Emerging Computational Techniques for Predictive Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental efforts, saving time and resources. Integrating these techniques is crucial for the rational design of novel derivatives of this compound.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental electronic structure of the molecule. This includes predicting the relative stability of thione-thiol tautomers under different conditions, calculating reactivity descriptors (like Fukui functions and atomic charges) to forecast the most likely sites for electrophilic or nucleophilic attack, and modeling the energies of reaction pathways. researchgate.netzsmu.edu.uamwjscience.com

Molecular Docking and Dynamics: For applications in medicinal chemistry or materials science involving host-guest interactions, molecular docking can predict the binding modes of derivatives within a protein active site or a porous framework. nih.govrsc.org Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing insights into the dynamic behavior of the system. rsc.org

Quantitative Structure-Activity Relationship (QSAR): For developing molecules with specific biological or material properties, 3D-QSAR models like CoMFA and CoMSIA can be constructed. nih.govrsc.org These models correlate the 3D structural features of a series of derivatives with their observed activity, enabling the predictive design of new compounds with enhanced performance. rsc.org The ADME (absorption, distribution, metabolism, and excretion) properties can also be predicted in silico to guide the design of drug-like molecules. nih.gov

By leveraging these computational approaches, researchers can move from trial-and-error synthesis to a more targeted, design-driven strategy for creating new functional molecules and materials based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.